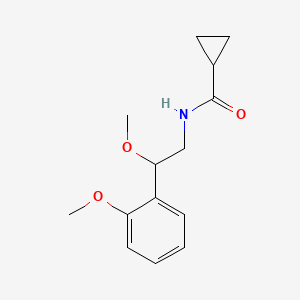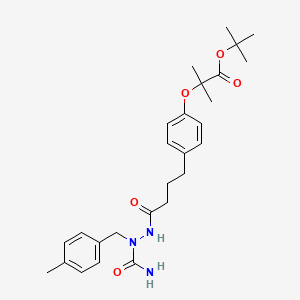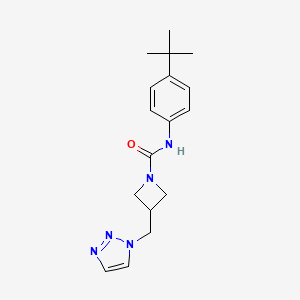
2-((4,5-Diphenyloxazol-2-yl)thio)-N-propylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((4,5-Diphenyloxazol-2-yl)thio)-N-propylpropanamide” is a chemical compound with the molecular weight of 352.46 . It is a solid at room temperature and is stored in a dry, sealed environment .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H20N2O2S/c1-14(2)21-17(23)13-25-20-22-18(15-9-5-3-6-10-15)19(24-20)16-11-7-4-8-12-16/h3-12,14H,13H2,1-2H3,(H,21,23) . This indicates that the compound has a complex structure with multiple functional groups.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 352.46 . It is stored in a dry, sealed environment .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Synthesis of Novel Compounds: This compound has been utilized in the synthesis of novel heterocyclic aryl monoazo organic compounds, which have shown potential in various biological activities including antioxidant, antitumor, and antimicrobial activities (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Application in Organic Chemistry
- Masked Forms of Activated Carboxylic Acids: Oxazoles, like the compound , are used as masked forms of activated carboxylic acids in organic synthesis, particularly in the context of macrolide synthesis (Wasserman, Gambale, & Pulwer, 1981).
Development of New Chemical Entities
- Synthesis of Pyridino Derivatives: The compound has been used in synthesizing pyridino derivatives, highlighting its role in the development of new chemical entities with potential applications in medicinal chemistry (Hassneen & Abdallah, 2003).
Optoelectronic Applications
- High Efficiency Fluorescent OLEDs: Novel oxazole derivatives related to this compound have been designed and synthesized for use in high efficiency fluorescent OLEDs, indicating its potential in optoelectronic applications (Xing et al., 2017).
Anticancer Research
- Potential ACAT Inhibitors: Derivatives of 4,5-diphenylthiazole, structurally related to the queried compound, have been explored as potential acyl-CoA: cholesterol O-acyltransferase (ACAT) inhibitors, which is significant in the context of anticancer research (Romeo et al., 1999).
Detection and Analysis Techniques
- Scintillation Autography: The compound has been used in scintillation autography for detecting radioactivity in polyacrylamide gels, demonstrating its utility in biochemical analysis (Bonner & Laskey, 1974).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .
Mecanismo De Acción
Target of Action
The primary targets of 2-((4,5-Diphenyloxazol-2-yl)thio)-N-propylpropanamide are the COX-1 and COX-2 enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation and pain signaling in the body .
Mode of Action
This compound interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The action of this compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid to prostaglandins. This leads to a decrease in the downstream effects of prostaglandins, including inflammation and pain signaling .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the production of prostaglandins due to the inhibition of COX enzymes . This leads to a decrease in inflammation and pain signaling at the cellular level .
Propiedades
IUPAC Name |
2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-propylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-3-14-22-20(24)15(2)26-21-23-18(16-10-6-4-7-11-16)19(25-21)17-12-8-5-9-13-17/h4-13,15H,3,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPLJELBSPCXSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(C)SC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-2-phenylacetate](/img/structure/B2609610.png)
![1,3-dimethyl-5-((3-phenylpropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2609611.png)






![5-[1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2609620.png)


![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-bromobenzoate](/img/structure/B2609627.png)


